molecular formula C14H20N2O3 B3264195 tert-Butyl (1-((pyridin-3-yloxy)methyl)cyclopropyl)carbamate CAS No. 387845-56-9

tert-Butyl (1-((pyridin-3-yloxy)methyl)cyclopropyl)carbamate

Cat. No.: B3264195
CAS No.: 387845-56-9
M. Wt: 264.32 g/mol
InChI Key: KZFNAONNFDSLNR-UHFFFAOYSA-N
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Description

tert-Butyl (1-((pyridin-3-yloxy)methyl)cyclopropyl)carbamate is a chemical compound with the molecular formula C14H20N2O3 and a molecular weight of 264.32 g/mol It is known for its unique structure, which includes a tert-butyl group, a pyridin-3-yloxy moiety, and a cyclopropyl ring

Preparation Methods

The synthesis of tert-Butyl (1-((pyridin-3-yloxy)methyl)cyclopropyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclopropyl derivative and a pyridin-3-yloxy group. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

tert-Butyl (1-((pyridin-3-yloxy)methyl)cyclopropyl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

tert-Butyl (1-((pyridin-3-yloxy)methyl)cyclopropyl)carbamate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (1-((pyridin-3-yloxy)methyl)cyclopropyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

tert-Butyl (1-((pyridin-3-yloxy)methyl)cyclopropyl)carbamate can be compared with other similar compounds, such as:

  • tert-Butyl (1-((pyridin-2-yloxy)methyl)cyclopropyl)carbamate
  • tert-Butyl (1-((pyridin-4-yloxy)methyl)cyclopropyl)carbamate
  • tert-Butyl (1-((pyridin-3-yloxy)ethyl)cyclopropyl)carbamate

These compounds share structural similarities but differ in the position of the pyridinyl group or the length of the alkyl chain. The uniqueness of this compound lies in its specific structural arrangement, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl N-[1-(pyridin-3-yloxymethyl)cyclopropyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-13(2,3)19-12(17)16-14(6-7-14)10-18-11-5-4-8-15-9-11/h4-5,8-9H,6-7,10H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZFNAONNFDSLNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)COC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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